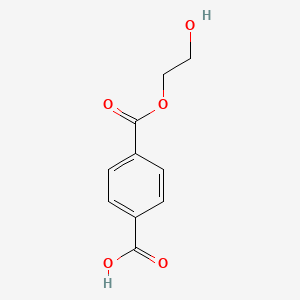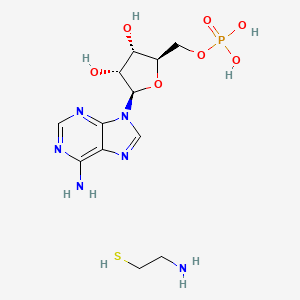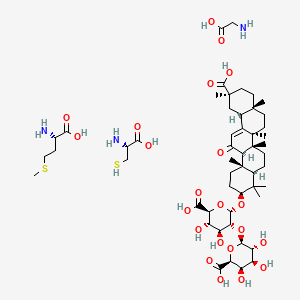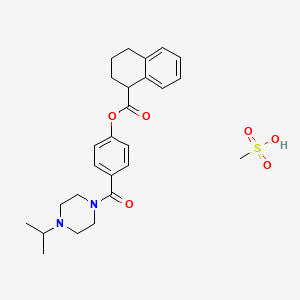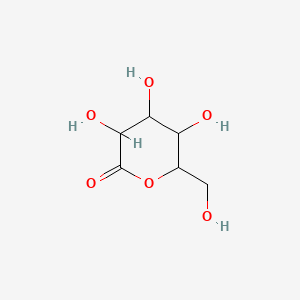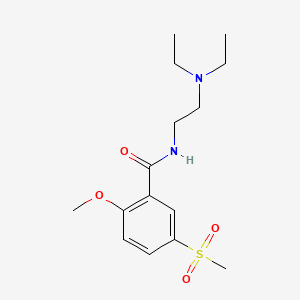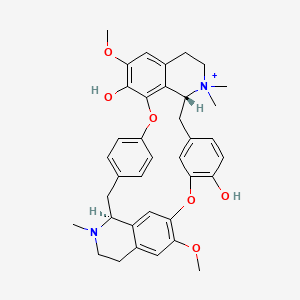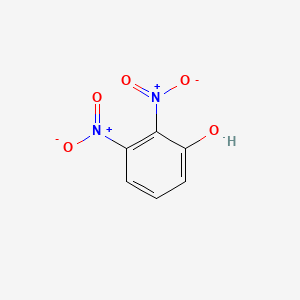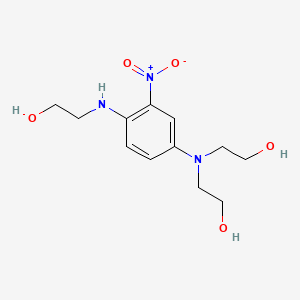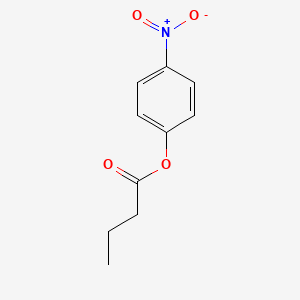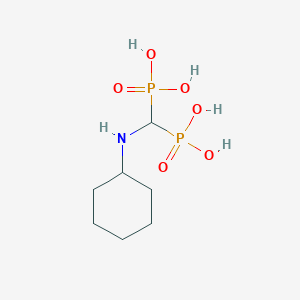
Cimadronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Cimadronate can be synthesized through a multi-step process involving the reaction of cycloheptylamine with phosphorous acid and phosphorous trichloride. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired bisphosphonate structure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions: Cimadronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly involving the phosphonate groups, can lead to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学研究应用
Cimadronate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other bisphosphonates and related compounds.
Biology: Investigated for its effects on bone resorption and osteoclast activity.
Medicine: Studied for its potential in treating bone-related diseases such as osteoporosis, hypercalcemia of malignancy, and bone metastases.
Industry: Utilized in the development of bone density conservation agents and antitumor drugs
作用机制
Cimadronate exerts its effects by binding to hydroxyapatite in bone tissue. When osteoclasts resorb bone, the local acidification releases this compound, which is then taken up by the osteoclasts through endocytosis. Inside the osteoclasts, this compound disrupts the mevalonate pathway by inhibiting farnesyl diphosphate synthase. This inhibition prevents the prenylation of GTP-binding proteins, leading to apoptosis of the osteoclasts and a reduction in bone resorption .
相似化合物的比较
Cimadronate is part of the bisphosphonate family, which includes other compounds such as:
- Etidronate
- Clodronate
- Pamidronate
- Alendronate
- Risedronate
- Ibandronate
- Tiludronate
Uniqueness: this compound is unique due to its specific nitrogen-containing structure, which enhances its potency as a bone resorption inhibitor. Compared to other bisphosphonates, this compound has shown distinct effects in clinical studies, particularly in its ability to induce apoptosis in hematopoietic tumor cells .
属性
CAS 编号 |
32545-64-5 |
|---|---|
分子式 |
C7H17NO6P2 |
分子量 |
273.16 g/mol |
IUPAC 名称 |
[(cyclohexylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H17NO6P2/c9-15(10,11)7(16(12,13)14)8-6-4-2-1-3-5-6/h6-8H,1-5H2,(H2,9,10,11)(H2,12,13,14) |
InChI 键 |
GBBBPWVJGMFZGX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O |
规范 SMILES |
C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O |
同义词 |
cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
